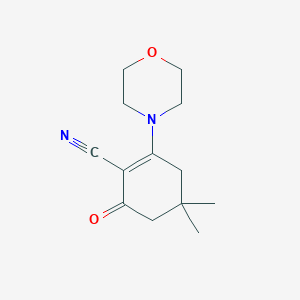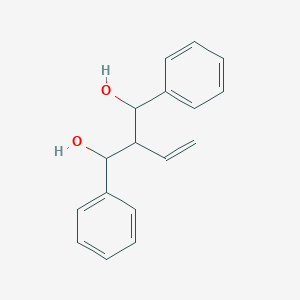
1,3-Propanediol, 2-ethenyl-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- is an organic compound with the molecular formula C17H18O2. This compound is characterized by the presence of two phenyl groups and an ethenyl group attached to a 1,3-propanediol backbone. It is a versatile chemical intermediate used in various industrial applications, including the production of polymers and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethenyl-1,3-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde and acrolein.
Condensation Reaction: Benzaldehyde undergoes a condensation reaction with acrolein in the presence of a base catalyst to form 2-ethenyl-1,3-diphenyl-1-propanone.
Reduction: The resulting 2-ethenyl-1,3-diphenyl-1-propanone is then reduced using a reducing agent like sodium borohydride to yield 1,3-Propanediol, 2-ethenyl-1,3-diphenyl-.
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2-ethenyl-1,3-diphenyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2-ethenyl-1,3-diphenyl-1-propanone or corresponding carboxylic acids.
Reduction: Formation of 1,3-Propanediol, 2-ethyl-1,3-diphenyl-.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-ethenyl-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes. For example, it may interact with estrogen receptors, affecting hormone-related pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol, 2-phenyl-: Similar structure but lacks the ethenyl group.
1,3-Propanediol, 2,2-diphenyl-: Similar structure but lacks the ethenyl group.
2-Phenyl-1,3-propanediol: Similar structure but lacks the ethenyl group.
Uniqueness
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- is unique due to the presence of both phenyl and ethenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these functional groups are advantageous.
Propiedades
Número CAS |
174831-46-0 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2-ethenyl-1,3-diphenylpropane-1,3-diol |
InChI |
InChI=1S/C17H18O2/c1-2-15(16(18)13-9-5-3-6-10-13)17(19)14-11-7-4-8-12-14/h2-12,15-19H,1H2 |
Clave InChI |
CJBAJFPGTDZACG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C(C1=CC=CC=C1)O)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


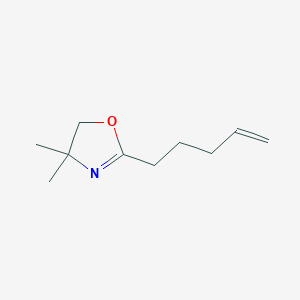

![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
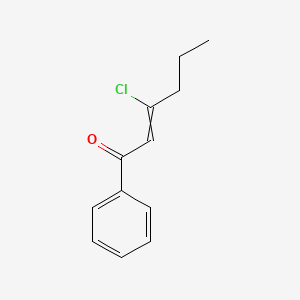

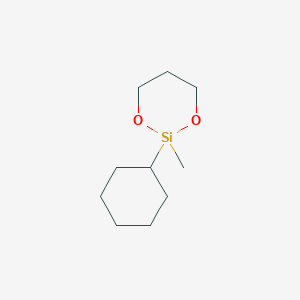
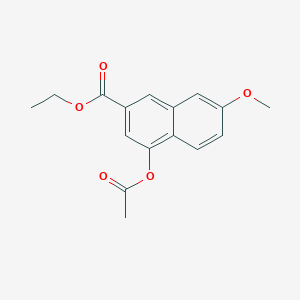
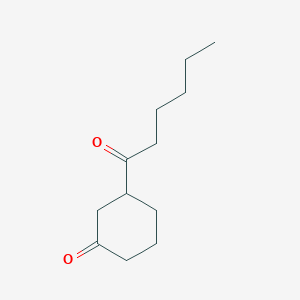


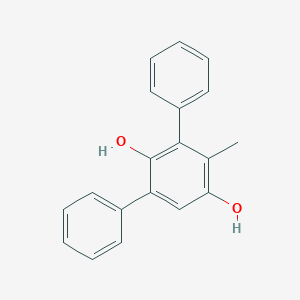
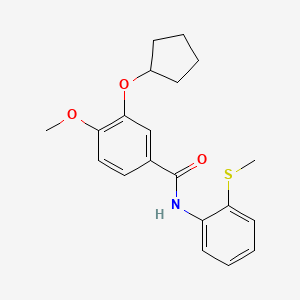
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
